Cupric pyrophosphate trihydrate
Description
Chemical Definition and Structural Characteristics
Cupric pyrophosphate trihydrate belongs to the family of copper(II) pyrophosphates, with the general formula Cu₂P₂O₇·3H₂O. Its molecular structure consists of two copper(II) ions coordinated to a pyrophosphate anion (P₂O₇⁴⁻) and three water molecules of crystallization. The anhydrous form (Cu₂P₂O₇) has a molecular weight of 301.02 g/mol, while the trihydrate variant weighs 355.08 g/mol due to the inclusion of water molecules.
Coordination Geometry and Bonding
The copper(II) centers adopt a distorted octahedral geometry, with four oxygen atoms from the pyrophosphate ligand and two water molecules occupying the coordination sites. Density functional theory (DFT) calculations reveal strong electron correlations in the 3d orbitals of copper, leading to a Mott insulating state with an energy gap of 3.17 eV. The P₂O₇⁴⁻ anion acts as a bridging ligand, creating a three-dimensional network stabilized by hydrogen bonds from water molecules.
Table 1: Comparative Properties of Anhydrous and Trihydrate Forms
| Property | Cu₂P₂O₇ (Anhydrous) | Cu₂P₂O₇·3H₂O (Trihydrate) |
|---|---|---|
| Molecular Weight (g/mol) | 301.02 | 355.08 |
| Density (g/cm³) | 3.12 | 2.98 |
| Solubility in Water | Insoluble | Slightly Soluble |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
Properties
IUPAC Name |
dicopper;phosphonato phosphate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H4O7P2.3H2O/c;;1-8(2,3)7-9(4,5)6;;;/h;;(H2,1,2,3)(H2,4,5,6);3*1H2/q2*+2;;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZVHVSYPQRDR-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2H6O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937807-13-1 | |
| Record name | Cupric pyrophosphate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937807131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CUPRIC PYROPHOSPHATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L92429WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
The double displacement reaction proceeds as follows:
Key steps include:
-
Preparation of reactants : Copper nitrate is generated in situ via the reaction of metallic copper with nitric acid. Sodium pyrophosphate is dissolved in water to form a 15% (w/w) solution.
-
Controlled addition : Both solutions are fed into a reactor at flow rates of 500 L/h (copper nitrate) and 1,200 L/h (sodium pyrophosphate) under vigorous agitation.
-
pH and temperature control : The reaction is maintained at 70–80°C, with pH initially held at 3.5–4.0 to prevent premature precipitation of impurities. As the reaction nears completion, pH is adjusted to 4.5–5.5 to optimize crystal growth.
Post-Reaction Processing
The product is isolated via centrifugation, washed with deionized water, and dried under vacuum (0.01–0.02 MPa) at 70–100°C for 4–6 hours. This yields a fine blue powder with:
Alternative Preparation Methods
While the nitrate route dominates industrial production, other methods have been explored for niche applications:
Sulfate-Based Synthesis
Copper sulfate () reacts with sodium pyrophosphate:
However, this method often produces insoluble double salts (e.g., ) due to poor pH control, limiting its utility in high-precision electroplating.
Direct Precipitation from Pyrophosphoric Acid
Mixing copper carbonate () with pyrophosphoric acid () at 50–60°C yields cupric pyrophosphate. However, this method requires stringent control over acid concentration to avoid hydrolysis byproducts.
Optimization of Reaction Parameters
Critical factors influencing product quality include:
pH Control
Adjusting pH during synthesis minimizes insoluble impurities:
| Reaction Stage | pH Range | Effect on Product |
|---|---|---|
| Initial reaction | 3.5–4.0 | Prevents Na-Cu double salt formation |
| Terminal reaction | 4.5–5.5 | Enhances crystal growth and purity |
Deviations beyond these ranges increase insoluble content by up to 5%.
Temperature and Drying Conditions
Elevated temperatures (70–90°C) accelerate reaction kinetics but risk thermal decomposition. Vacuum drying at 70–100°C ensures complete dehydration without oxidizing the product.
Industrial-Scale Production Considerations
The nitrate method is favored for industrial applications due to:
-
Raw material availability : Copper and nitric acid are cost-effective precursors.
-
Scalability : Continuous flow reactors can achieve production capacities exceeding 1,000 kg/day.
-
Waste management : Byproduct sodium nitrate () is non-toxic and easily recycled.
Chemical Reactions Analysis
Types of Reactions: Cupric pyrophosphate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state copper compounds.
Substitution: It can participate in substitution reactions where the pyrophosphate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligands like ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds.
Substitution: Various copper-ligand complexes.
Scientific Research Applications
Cupric pyrophosphate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including coupling reactions and oxidation processes.
Biology: It is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which cupric pyrophosphate trihydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, it facilitates electron transfer processes, enhancing reaction rates. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Pyrophosphate Compounds
Table 2: Impurity Limits in Potassium Pyrophosphate Trihydrate (AR Grade)
| Impurity | Limit (% w/w) |
|---|---|
| Chloride (Cl) | ≤0.002 |
| Sulfate (SO₄) | ≤0.002 |
| Heavy Metals (as Pb) | ≤0.001 |
| Arsenic (As) | ≤0.0005 |
Q & A
Q. What are the recommended methods for synthesizing cupric pyrophosphate trihydrate in a laboratory setting?
this compound can be synthesized via controlled precipitation reactions. A common approach involves reacting soluble copper salts (e.g., cupric nitrate or sulfate) with pyrophosphate ions under controlled pH and temperature. For example:
- Step 1 : Prepare a copper nitrate trihydrate solution (e.g., 0.1 M in distilled water) .
- Step 2 : Add sodium pyrophosphate solution dropwise under stirring, maintaining pH ~4–5 to avoid hydrolysis of pyrophosphate.
- Step 3 : Filter the precipitate, wash with deionized water, and dry at 60°C.
Characterization via X-ray diffraction (XRD) and FT-IR is critical to confirm the trihydrate structure .
Q. How can researchers assess the purity of this compound?
Purity analysis typically involves:
- Titration : Use EDTA disodium solution for copper content determination via potentiometric titration with a cupric ion-sensitive electrode .
- Thermogravimetric Analysis (TGA) : Verify hydration states by measuring mass loss at 100–150°C (water release) and decomposition above 300°C .
- Elemental Analysis : Confirm stoichiometry (Cu:P:O ratio) using ICP-OES or atomic absorption spectroscopy .
Q. What are the solubility properties of this compound in common solvents?
While direct data for this compound is limited, analogous copper phosphates suggest:
- Water : Low solubility (similar to copper(II) phosphate, which is slightly soluble in aqueous ammonia) .
- Acids : Soluble in dilute nitric or hydrochloric acid due to ligand displacement.
- Organic Solvents : Insoluble in ethanol or acetone, as observed in related pyrophosphate hydrates .
Advanced Research Questions
Q. How can experimental design optimize the crystallinity of this compound for catalytic applications?
Key parameters include:
- pH Control : Maintain pH 4–6 during synthesis to stabilize pyrophosphate ions and avoid amorphous byproducts .
- Temperature : Moderate heating (40–60°C) enhances crystallinity, while higher temperatures may induce dehydration .
- Additives : Use surfactants (e.g., CTAB) to control particle size and morphology, as demonstrated in MOF synthesis .
Validate results using XRD crystallinity indices and BET surface area analysis.
Q. How should researchers address contradictions in reported thermal stability data for copper pyrophosphate hydrates?
Discrepancies often arise from differing hydration states or synthesis conditions. To resolve:
- Standardize Characterization : Ensure consistent TGA heating rates (e.g., 10°C/min under nitrogen) and validate with dynamic vapor sorption (DVS) for hydration/dehydration kinetics .
- Cross-Validate Methods : Compare XRD patterns before/after heating to identify phase transitions .
- Literature Meta-Analysis : Differentiate between anhydrous and hydrated forms, as decomposition pathways vary significantly .
Q. What methodologies are suitable for studying the interaction of this compound with biological systems (e.g., antimicrobial studies)?
- Dissolution Kinetics : Simulate physiological conditions (e.g., phosphate-buffered saline at pH 7.4) to measure copper ion release via ICP-MS .
- Microbiological Assays : Use zone-of-inhibition tests against model organisms (e.g., E. coli), correlating activity with surface area and ion release rates .
- Toxicity Profiling : Adhere to GHS guidelines for handling copper compounds, including respiratory and dermal protection during aerosol-generating steps .
Methodological Notes
- Safety Protocols : Use nitrile gloves, fume hoods, and eye protection when handling cupric salts due to their toxicity and aquatic environmental hazards .
- Data Reproducibility : Document synthesis parameters (e.g., stirring speed, aging time) meticulously, as minor variations can alter hydration states .
- Advanced Techniques : Consider synchrotron XRD or EXAFS for resolving structural ambiguities in hydrated copper phosphates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
